5'-Carboxyl-2'-deoxycytidine-13C,15N2
Description
5'-Carboxyl-2'-deoxycytidine-$^{13}\text{C},^{15}\text{N}2$ is a stable isotope-labeled analog of 2'-deoxycytidine, a pyrimidine nucleoside critical for DNA synthesis and metabolism. The compound is distinguished by its $^{13}\text{C}$ and $^{15}\text{N}2$ isotopic labels at specific positions, enabling precise tracking in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based assays. The 5'-carboxyl group introduces a polar functional moiety, altering its chemical reactivity and solubility compared to non-modified deoxycytidine derivatives. This modification is particularly valuable in studies of nucleotide excision repair, enzymatic activity, and oxidative damage pathways .
Properties
Molecular Formula |
C9H11N3O5 |
|---|---|
Molecular Weight |
244.18 g/mol |
IUPAC Name |
(2S,3S,5R)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-3-hydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C9H11N3O5/c10-5-1-2-12(9(16)11-5)6-3-4(13)7(17-6)8(14)15/h1-2,4,6-7,13H,3H2,(H,14,15)(H2,10,11,16)/t4-,6+,7-/m0/s1/i9+1,11+1,12+1 |
InChI Key |
IXVVOPMSSSJGMB-QWRQZDHISA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1[15N]2C=CC(=[15N][13C]2=O)N)C(=O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Differences
The table below contrasts 5'-Carboxyl-2'-deoxycytidine-$^{13}\text{C},^{15}\text{N}_2$ with structurally related isotope-labeled nucleosides:
Research Findings and Contradictions
- Isotopic Purity : 5'-Carboxyl-2'-deoxycytidine-$^{13}\text{C},^{15}\text{N}2$ achieves >98% isotopic enrichment, surpassing Gemcitabine-$^{13}\text{C},^{15}\text{N}2$ (95%) due to optimized purification via repeated column chromatography .
- Contradiction in Synthetic Routes : advocates Hoffer’s chlorosugar for ribose labeling, while employs Markewicz protecting groups for 2'-deoxy analogs, leading to divergent yields (75% vs. 60%) .
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